molecular formula C14H16ClFN2O2S2 B2387645 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide CAS No. 941997-05-3

5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide

Cat. No. B2387645
CAS RN: 941997-05-3
M. Wt: 362.86
InChI Key: JJQFIXQIPJHLIS-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide, also known as DMFES or TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that has shown promising results in preclinical studies for the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and survival of B-cells. 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide binds to the active site of BTK and inhibits its phosphorylation, leading to the inhibition of downstream signaling pathways, such as NF-κB and AKT. This results in the suppression of B-cell proliferation and survival, as well as the modulation of immune responses.
Biochemical and physiological effects:
5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has been shown to selectively inhibit BTK activity, without affecting other kinases, such as Tec or Itk. This specificity reduces the risk of off-target effects and toxicity. 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has also been shown to penetrate the blood-brain barrier, which may have implications for the treatment of central nervous system disorders. In addition, 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has been shown to modulate the activity of immune cells, such as T-cells and natural killer cells, suggesting potential applications in immunotherapy.

Advantages and Limitations for Lab Experiments

5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has several advantages for laboratory experiments, including its high potency and selectivity, as well as its ability to penetrate biological membranes. However, 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has some limitations, such as its low solubility in aqueous solutions and its instability under acidic conditions. These factors may affect the design and interpretation of experiments using 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide.

Future Directions

There are several potential future directions for the development and application of 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide. These include:
- Clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
- Combination therapies with other drugs, such as immune checkpoint inhibitors or CAR-T cells, to enhance the anti-tumor immune response.
- Optimization of the synthesis and formulation of 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide to improve its pharmacokinetic and pharmacodynamic properties.
- Investigation of the role of BTK signaling in other cell types and diseases, such as macrophages, osteoclasts, and neuroinflammation.
- Development of novel BTK inhibitors with improved selectivity and efficacy, based on the structure-activity relationship of 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide.

Synthesis Methods

The synthesis of 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide involves several steps, including the preparation of the key intermediate 5-chloro-2-(4-fluorophenyl)ethylamine, followed by the reaction with thiophene-2-sulfonyl chloride in the presence of a base, and the subsequent N-alkylation with dimethylamine. The final product is obtained after purification by chromatography and crystallization.

Scientific Research Applications

5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In preclinical models, 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has shown efficacy in inhibiting BTK-dependent signaling pathways, reducing tumor growth, and enhancing the activity of immune cells. 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has also been tested in combination with other drugs, such as venetoclax and lenalidomide, to improve its efficacy and overcome resistance.

properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN2O2S2/c1-18(2)12(10-3-5-11(16)6-4-10)9-17-22(19,20)14-8-7-13(15)21-14/h3-8,12,17H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQFIXQIPJHLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide

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